N-(4-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cytotoxicity Selectivity window Mammalian cell safety

This 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide analog features a 4-chlorobenzyl substituent that imparts distinct lipophilicity and halogen-bonding potential versus fluoro-substituted or unsubstituted benzyl variants, ensuring SAR continuity across ALK/c-Met hit-to-lead campaigns. Supplied at 95% purity through trusted screening compound collections, it is a rational choice for kinase-focused libraries and matched-pair ADME studies—avoiding generic substitution that risks target engagement drift. Low basal cytotoxicity (IC50 > 60 µM) reduces nuisance hit rates in cell-based assays.

Molecular Formula C13H12ClN3O2
Molecular Weight 277.71
CAS No. 1040661-71-9
Cat. No. B2936419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
CAS1040661-71-9
Molecular FormulaC13H12ClN3O2
Molecular Weight277.71
Structural Identifiers
SMILESCN1C(=O)C=CC(=N1)C(=O)NCC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H12ClN3O2/c1-17-12(18)7-6-11(16-17)13(19)15-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,19)
InChIKeyFZDJUYLPZGIRQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1040661-71-9): Compound Class and Procurement Context


N-(4-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS 1040661-71-9) is a synthetic small-molecule belonging to the 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide class. This scaffold is embedded within a broader patent estate describing substituted pyridazine carboxamides as inhibitors of protein kinases, notably ALK and c-Met [1]. The compound is supplied as a research-grade screening compound through the ChemBridge collection (distributed via Sigma-Aldrich) at a typical purity of 95%, with a molecular formula of C₁₃H₁₂ClN₃O₂ and molecular weight of 277.71 g/mol . Its structural hallmark is the N-(4-chlorobenzyl) substituent attached to the carboxamide nitrogen, distinguishing it from other halogen-substituted or unsubstituted benzyl analogs within the same screening library.

Why N-(4-Chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Cannot Be Interchanged with In-Class Analogs for Screening and SAR


Within the 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide family, the identity of the N-benzyl substituent directly dictates both the physicochemical profile and the kinase selectivity fingerprint. The 4-chlorobenzyl group introduces a distinct combination of lipophilicity (ClogP contribution), halogen-bonding potential, and steric bulk relative to the 4-fluoro, 3,4-difluoro, or unsubstituted benzyl variants that populate the same screening deck [1]. Generic substitution—i.e., replacing the 4-chlorobenzyl analog with a different halogen-substituted benzyl derivative—risks altering target engagement, off-target liability, and solubility, thereby collapsing SAR continuity across a hit-to-lead campaign. For procurement decisions, this means that even closely related analogs from the same ChemBridge library cannot serve as drop-in replacements without revalidating the biochemical and cellular profile.

Quantitative Differentiation Evidence for N-(4-Chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide Versus Closest Analogs


Comparative Cytotoxicity Window: 4-Chlorobenzyl vs. 4-Fluorobenzyl Analog in Mammalian Cell Assays

In cytotoxicity assays using mammalian cell lines, N-(4-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide exhibits IC₅₀ values exceeding 60 µM, indicating a low basal cytotoxicity profile . This contrasts with structurally related 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives bearing alternative N-substituents that have been reported to exhibit cytotoxic effects against various cancer cell lines at substantially lower concentrations . The >60 µM cytotoxicity threshold provides a practical selectivity window for screening applications where target-specific activity must be resolved from non-specific cell killing.

Cytotoxicity Selectivity window Mammalian cell safety

Halogen-Dependent Lipophilicity Modulation: 4-Cl vs. 4-F vs. 3,4-Difluoro Substituent Impact on Predicted logP

The 4-chlorobenzyl substituent on N-(4-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide confers a calculated octanol-water partition coefficient (ClogP) approximately 0.5–0.7 log units greater than the 4-fluorobenzyl analog and approximately 0.2–0.4 log units greater than the 3,4-difluorobenzyl analog [1]. The increased lipophilicity from the chlorine atom enhances predicted membrane permeability while maintaining a molecular weight (277.71 g/mol) consistent with lead-like chemical space criteria .

Lipophilicity Drug-likeness Physicochemical differentiation

Kinase Inhibitor Scaffold Provenance: ALK/c-Met Targeted Library Membership vs. Untargeted Screening Collections

N-(4-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide falls within the Markush structure of US Patent 9,126,947 B2, which claims substituted pyridazine carboxamide compounds as inhibitors of protein kinases, with specific demonstrated activity against ALK and c-Met kinases [1]. This patent-backed kinase-targeting pedigree differentiates the compound from general-purpose screening compounds that lack a defined target-class hypothesis. In contrast, the parent carboxylic acid (1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, Sigma CBR00032) is sold without any kinase-inhibitor annotation .

Kinase inhibition ALK c-Met Chemical library provenance

4-Chlorobenzyl Substituent as a Synthetic Handle: Differentiated Reactivity vs. 4-Methylbenzyl and 4-Methoxybenzyl Analogs

The 4-chlorobenzyl group present in this compound retains an aromatic chloride that can serve as a synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling late-stage diversification of the screening hit [1]. This contrasts with the 4-methylbenzyl analog, which lacks a reactive halogen, and the 4-methoxybenzyl analog, whose methoxy group is significantly less reactive toward oxidative addition by Pd(0) catalysts. The presence of the aryl chloride thus allows the same compound to function both as a screening entity and as a precursor for focused library synthesis without requiring de novo scaffold construction.

Synthetic tractability Cross-coupling Late-stage functionalization

Targeted Application Scenarios for N-(4-Chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide in Scientific Procurement


Kinase-Targeted High-Throughput Screening (HTS) Campaigns Requiring ALK/c-Met Scaffold Coverage

This compound is suitable for inclusion in kinase-focused screening libraries where coverage of the ALK/c-Met inhibitor chemical space is desired. Its membership in the ChemBridge kinase-targeted collection and its structural alignment with the patented US 9,126,947 B2 scaffold [1] make it a rational choice for laboratories seeking to interrogate pyridazine-based kinase inhibition without committing to proprietary lead series. The low basal cytotoxicity (IC₅₀ > 60 µM) reduces nuisance hit rates in cell-based kinase assays .

Hit-to-Lead SAR Expansion via Late-Stage Functionalization of the 4-Chlorobenzyl Handle

For medicinal chemistry teams that identify this compound as a primary screening hit, the 4-chlorobenzyl substituent enables rapid parallel synthesis of analogs via Suzuki or Buchwald-Hartwig cross-coupling [1], bypassing the need for total synthesis of each new derivative. This application is most relevant when the 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide core is confirmed as the pharmacophore and SAR exploration around the benzyl group is prioritized.

Physicochemical Comparator for Fluorinated Analog Benchmarking

The 4-chlorobenzyl analog can serve as a higher-lipophilicity reference point in studies designed to correlate halogen identity with membrane permeability, metabolic stability, or target binding kinetics. When paired with the 4-fluorobenzyl and 3,4-difluorobenzyl analogs [1], this compound enables a matched-pair analysis of halogen effects on ADME properties within a constant core scaffold, supporting multiparameter optimization in lead selection.

Negative Control or Counter-Screen Compound for Necroptosis Pathway Studies

Preliminary data from BindingDB indicate that structurally related 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide derivatives may possess weak RIPK1 inhibitory activity (EC₅₀ in the micromolar range) [1]. This compound can therefore be evaluated as a low-potency comparator or negative control in necroptosis assays, where a defined, modest activity level is required to establish a dynamic range for high-potency RIPK1 inhibitors.

Quote Request

Request a Quote for N-(4-chlorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.